2-Amino-5-fluoro-3-methylbenzenethiol
Overview
Description
Synthesis Analysis
2-Amino-5-fluoro-3-methylbenzenethiol is utilized in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of fluorophenothiazines through the Smiles rearrangement process. This compound has been used to prepare 3-fluoro-1-methylphenothiazines and 7-fluoro-9-methylnitrophenothiazines. It undergoes condensation with o-halonitrobenzenes to form diphenyl sulfides, which are key intermediates in these syntheses.Molecular Structure Analysis
The molecular structure and crystallography of compounds derived from 2-amino-5-fluoro-3-methylbenzenethiol have been a subject of study. For instance, Bis (2-amino-5-fluoro-3-methylphenyl)disulfide, obtained through the oxidation of 2-amino-5-fluoro-3-methylbenzenethiol, has been characterized and its X-ray structure determined.Chemical Reactions Analysis
Research on derivatives of 2-amino-5-fluoro-3-methylbenzenethiol has shown their potential as corrosion inhibitors. These compounds can effectively inhibit corrosion on metals, an important aspect in industrial and engineering applications. Electrochemical, thermodynamic, and surface studies have been conducted to understand their mechanism of action and efficiency.Scientific Research Applications
Synthesis and Chemical Properties
2-Amino-5-fluoro-3-methylbenzenethiol is utilized in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of fluorophenothiazines through the Smiles rearrangement process. This compound has been used to prepare 3-fluoro-1-methylphenothiazines and 7-fluoro-9-methylnitrophenothiazines. It undergoes condensation with o-halonitrobenzenes to form diphenyl sulfides, which are key intermediates in these syntheses (Sharma, Gupta, Kumar, & Gupta, 1999).
Crystallography and Molecular Structure
The molecular structure and crystallography of compounds derived from 2-amino-5-fluoro-3-methylbenzenethiol have been a subject of study. For instance, Bis(2-amino-5-fluoro-3-methylphenyl)disulfide, obtained through the oxidation of 2-amino-5-fluoro-3-methylbenzenethiol, has been characterized and its X-ray structure determined, revealing insights into inter- and intra-molecular hydrogen bonding (Drake, Hursthouse, Light, Maheshwari, Ojha, & Ratnani, 2008).
Applications in Peptide Synthesis
2-Amino-5-fluoro-3-methylbenzenethiol is also relevant in the field of peptide synthesis. It plays a role in the preparation of various peptides, contributing to the development of new synthetic methods for peptide chains, which are crucial in biological processes and pharmaceutical applications (Kinoshita, Inomata, Miyano, & Kotake, 1979).
Corrosion Inhibition
Research on derivatives of 2-amino-5-fluoro-3-methylbenzenethiol has shown their potential as corrosion inhibitors. These compounds can effectively inhibit corrosion on metals, an important aspect in industrial and engineering applications. Electrochemical, thermodynamic, and surface studies have been conducted to understand their mechanism of action and efficiency (Verma, Quraishi, & Singh, 2015).
Safety and Hazards
The safety data sheet for similar compounds, such as Methyl 4-aminobenzoate, indicates that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle these compounds with appropriate protective equipment and in a well-ventilated area .
properties
IUPAC Name |
2-amino-5-fluoro-3-methylbenzenethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNS/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVMGHHMHBIMHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)S)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573235 | |
Record name | 2-Amino-5-fluoro-3-methylbenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-fluoro-3-methylbenzenethiol | |
CAS RN |
211868-21-2 | |
Record name | 2-Amino-5-fluoro-3-methylbenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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